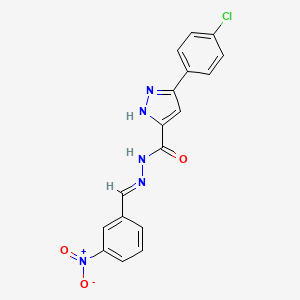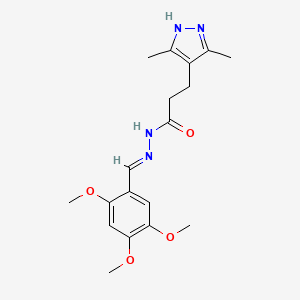
3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide (CNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the inhibition of PTP1B, which is an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance and reduced blood sugar levels. In cancer cells, PTP1B is overexpressed and promotes cell proliferation and survival. By inhibiting PTP1B, this compound can block these processes and induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of type 2 diabetes, this compound has been found to improve insulin sensitivity, glucose tolerance, and lipid metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is its high potency and selectivity for PTP1B. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including cancer research, diabetes treatment, and neurodegenerative diseases. As a PTP1B inhibitor, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In cancer research, this compound has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c18-13-6-4-12(5-7-13)15-9-16(21-20-15)17(24)22-19-10-11-2-1-3-14(8-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOVKZATLVYZQC-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-adamantyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887857.png)
![4-amino-N'-[(2-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3887864.png)
![5-amino-3-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887869.png)



![2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B3887926.png)



![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3887953.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(mesitylcarbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887962.png)

